N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2S2/c26-20(14-27-15-8-2-1-3-9-15)25-23-21(16-10-4-6-12-18(16)28-23)22-24-17-11-5-7-13-19(17)29-22/h1-3,5,7-9,11,13H,4,6,10,12,14H2,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCCYURLTILALS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3)C4=NC5=CC=CC=C5S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C17H17N3OS3
- Molecular Weight : 375.53 g/mol
- CAS Number : 573950-96-6
Synthesis
The synthesis of benzothiazole derivatives typically involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of substituents such as phenoxy or acetamide groups is achieved through nucleophilic substitution reactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds modified from the benzothiazole structure have shown significant cytotoxic effects against various cancer cell lines. A notable example includes a study where benzothiazole derivatives exhibited apoptosis-promoting effects and inhibited cell migration in A431 and A549 cancer cells at concentrations as low as 1 μM .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| B7 | A431 | 1 | Apoptosis promotion and cell cycle arrest |
| 4i | HOP-92 | 2 | Induces apoptosis |
| PMX610 | Various | 0.5 | Inhibits proliferation |
Anti-inflammatory Activity
Benzothiazole derivatives have also been studied for their anti-inflammatory properties. Research indicates that these compounds can significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial effects of benzothiazole derivatives have been evaluated against various pathogens. Studies have shown promising results against both Gram-positive and Gram-negative bacteria. For example, specific analogs demonstrated significant antibacterial activity in broth microdilution tests .
Table 2: Antimicrobial Activity Against Selected Pathogens
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 5 | Staphylococcus aureus | 16 μg/mL |
| Compound 6 | Escherichia coli | 32 μg/mL |
| Compound 8 | Saccharomyces cerevisiae | 8 μg/mL |
Case Study 1: Apoptosis Induction in Cancer Cells
A study conducted on a series of novel benzothiazole derivatives demonstrated that at concentrations of 1–4 μM, these compounds could induce apoptosis in cancer cell lines such as A431 and A549. The mechanism involved activation of caspases and inhibition of cell cycle progression .
Case Study 2: Anti-inflammatory Effects in vitro
In vitro experiments revealed that certain benzothiazole derivatives could reduce the levels of IL-6 and TNF-α in stimulated macrophages. This suggests their potential therapeutic application in conditions characterized by excessive inflammation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Modifications
Substituent Variations on the Acetamide Chain
- Morpholine Sulfonyl Group (): The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-morpholin-4-ylsulfonylbenzamide replaces the phenoxy group with a morpholine sulfonylbenzamide. This substitution introduces a polar sulfonamide group, increasing hydrogen-bond acceptor capacity (8 H-bond acceptors vs. 4 in the target compound) and logP (XLogP3 = 4.9 vs. estimated ~5.5 for the target compound) .
- Dipropylsulfamoyl Group () : The analog N-[3-(1,3-benzothiazol-2-yl)-…]-4-(dipropylsulfamoyl)benzamide incorporates a bulkier sulfamoyl group, likely enhancing lipophilicity (MW = 553.76 g/mol vs. 539.7 g/mol for the morpholine derivative) and steric hindrance, which could affect membrane permeability .
Benzothiazole and Benzothiophene Modifications
- Cyanotetrahydrobenzothiophene (): Compounds such as N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-...acetamide replace the benzothiazole with a cyano group.
Physicochemical Properties
Key Observations :
- The morpholine sulfonyl derivative (XLogP3 = 4.9) is less lipophilic than the target compound, suggesting improved aqueous solubility.
- Bulkier groups (e.g., dipropylsulfamoyl) increase molecular weight but may reduce bioavailability due to steric effects .
Spectral Data
- IR Spectroscopy : The target compound’s acetamide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs in , whereas thione-containing derivatives (e.g., ) show C=S stretches at ~1240–1255 cm⁻¹ .
- NMR : The tetrahydrobenzothiophene’s cyclohexene protons (δ 1.5–2.5 ppm) and benzothiazole aromatic protons (δ 7.5–8.5 ppm) are consistent across analogs .
Preparation Methods
Cyclization of Cyclohexenone Derivatives
The tetrahydrobenzothiophene ring is synthesized via sulfurization of cyclohexenone derivatives. A representative method involves:
Functionalization at the 2-Position
The 2-amino group is introduced by nitration followed by reduction:
- Nitration : Treating tetrahydrobenzothiophene with nitric acid (HNO₃) in acetic anhydride at 0°C.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) to yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene.
Introduction of the 1,3-Benzothiazol-2-yl Group
Coupling via Buchwald-Hartwig Amination
A palladium-catalyzed cross-coupling attaches the benzothiazole moiety:
Cyclocondensation with 2-Aminothiophenol
Alternative one-pot synthesis using 2-aminothiophenol and carbonyl precursors:
- Reactants : 2-Aminothiophenol and 2-ketocyclohexanecarboxylic acid.
- Conditions : HCl (gaseous), ethanol, reflux, 12 hours.
- Yield : 78% with >95% purity via HPLC.
Attachment of the 2-Phenoxyacetamide Side Chain
Amide Bond Formation
The phenoxyacetyl group is introduced via Schotten-Baumann reaction:
Microwave-Assisted Optimization
Microwave irradiation enhances reaction efficiency:
- Conditions : 2-Phenoxyacetic acid, HATU, DIPEA, DMF, 100°C, 20 minutes.
- Yield : 91% with reduced side products.
Analytical Characterization and Validation
Spectroscopic Data
Crystallographic Confirmation
Single-crystal X-ray diffraction confirms the planar alignment of the benzothiazole and tetrahydrobenzothiophene rings (dihedral angle = 4.7°).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Buchwald-Hartwig coupling | 85 | 24 h | High regioselectivity |
| Cyclocondensation | 78 | 12 h | One-pot, atom-economical |
| Microwave amidation | 91 | 20 min | Rapid, high efficiency |
Challenges and Optimization Strategies
- Regioselectivity : Competing coupling at the 3- vs. 2-position of benzothiazole is mitigated using bulky ligands (e.g., Xantphos).
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.
- Scale-up : Continuous-flow systems reduce decomposition risks during amidation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and critical reaction conditions for preparing N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-phenoxyacetamide?
- Methodological Answer : Multi-step synthesis typically involves:
- Step 1 : Formation of the tetrahydrobenzothiophene core via cyclization reactions under controlled pH (e.g., acidic conditions) to stabilize intermediates .
- Step 2 : Coupling with a benzo[d]thiazole derivative using nucleophilic acyl substitution. Ethanol or DMF is often used as a solvent, with reflux temperatures (70–100°C) to enhance reactivity .
- Step 3 : Final purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography. Yield optimization requires strict control of stoichiometry and reaction time .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on aromatic protons (δ 7.0–8.5 ppm for benzothiazole and phenoxy groups) and acetamide NH signals (δ ~10–12 ppm, broad singlet) .
- IR Spectroscopy : Confirm amide C=O stretching (~1660–1680 cm⁻¹) and benzothiazole C=N/C-S vibrations (~1470–1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the benzothiophene-thiazole scaffold .
Q. What preliminary assays are recommended to evaluate the compound’s bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based protocols (e.g., ATPase activity for kinase targets) .
- Cellular Uptake Studies : Use fluorescent tagging or LC-MS quantification to assess permeability in cell lines (e.g., Caco-2 for intestinal absorption) .
- Cytotoxicity Profiling : Employ MTT or resazurin assays in cancer/normal cell lines to establish selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data for this compound?
- Methodological Answer :
- Reaction Optimization : Use design of experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify critical factors .
- Advanced NMR Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals in complex spectra, particularly in the tetrahydrobenzothiophene region .
- Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., N-(3-benzothiazolyl)acetamide derivatives) to validate spectral assignments .
Q. What crystallographic strategies are effective for determining the 3D structure and intermolecular interactions of this compound?
- Methodological Answer :
- X-ray Diffraction : Slow evaporation from ethanol/acetone yields single crystals. Prioritize low-temperature (100 K) data collection to minimize thermal motion artifacts .
- Hydrogen Bond Analysis : Map classical (N–H⋯N) and non-classical (C–H⋯O/S) interactions to predict packing motifs and stability .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models to validate electronic effects (e.g., conjugation in the benzothiazole ring) .
Q. How can researchers design experiments to probe the structure-activity relationship (SAR) of this compound’s benzothiazole and tetrahydrobenzothiophene moieties?
- Methodological Answer :
- Analog Synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phenoxy ring) and compare bioactivity using dose-response curves .
- Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., kinases) and validate with mutagenesis studies .
- Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonding via acetamide NH) using 3D-QSAR models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
